5-fluoro-2-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine
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Description
The compound “5-fluoro-2-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a pyrimidine ring, and a cyclopenta[c]pyrrole ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyrimidine rings are aromatic, which may contribute to the stability of the molecule. The presence of a fluorine atom could also influence the reactivity and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the pyrazole and pyrimidine rings might undergo electrophilic substitution reactions. The sulfonyl group could potentially be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its electronegativity and polarity. The aromatic rings could contribute to its stability and potentially its solubility in organic solvents .Future Directions
Properties
IUPAC Name |
3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-2-(1-methylpyrazol-4-yl)sulfonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O3S/c1-21-9-14(7-20-21)26(23,24)22-8-12-3-2-4-16(12,10-22)11-25-15-18-5-13(17)6-19-15/h5-7,9,12H,2-4,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXGXVMDEHJTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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